molecular formula C18H21NO2 B5515700 2-(3,4-dimethylphenoxy)-N-(2-phenylethyl)acetamide

2-(3,4-dimethylphenoxy)-N-(2-phenylethyl)acetamide

Cat. No.: B5515700
M. Wt: 283.4 g/mol
InChI Key: BPDSCRMUSADSHK-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-(2-phenylethyl)acetamide is a useful research compound. Its molecular formula is C18H21NO2 and its molecular weight is 283.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 283.157228913 g/mol and the complexity rating of the compound is 312. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Probing for Carbonyl Compounds

The derivative 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide (DNSAOA, 2) has been utilized as a fluorescent probe for the trace measurement of carbonyl compounds, such as aldehydes and ketones, in environmental water samples. This molecule, an evolution of the parent N-(5-dimethylamino-1-naphtalenesulphonamido)-3-oxopentane-1,5-dioxyamine (DNSOA, 1), offers enhanced sensitivity and purity, allowing for the detection of very low concentrations of formaldehyde and other carbonyls in snow, ice, and cloud water samples (Houdier, Perrier, Defrancq, & Legrand, 2000).

Potential Pesticide Applications

N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, sharing structural similarities with 2-(3,4-dimethylphenoxy)-N-(2-phenylethyl)acetamide, have been characterized via X-ray powder diffraction, highlighting their potential as pesticides. These compounds include various derivatives with different substituents, indicating a broad spectrum of potential applications in pest control (Olszewska, Tarasiuk, & Pikus, 2011).

Anticancer, Anti-Inflammatory, and Analgesic Activities

A study on synthesized 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives revealed their promising anticancer, anti-inflammatory, and analgesic properties. Specifically, the compound with 4-chlorophenyl and 4-nitrophenoxy groups showed significant activities, suggesting its potential development into a therapeutic agent (Rani, Pal, Hegde, & Hashim, 2014).

Copper(I) Complexes Synthesis

The synthesis of Copper(I) complexes using pyridylmethylamide ligands, which could include derivatives of this compound, provides insights into their structural variation and potential applications in materials science and catalysis. The study introduces a new geometry index for evaluating the structures of four-coordinate complexes (Yang, Powell, & Houser, 2007).

Anticancer Drug Development

N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound related to this compound, has been synthesized and studied for its anticancer activity through molecular docking analysis targeting the VEGFr receptor. This research contributes to the ongoing efforts in developing new anticancer drugs (Sharma et al., 2018).

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-14-8-9-17(12-15(14)2)21-13-18(20)19-11-10-16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDSCRMUSADSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NCCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.